An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-4-hydroxybenzoate
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-4-hydroxybenzoate
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystal structure analysis of Ethyl 2-chloro-4-hydroxybenzoate. As a compound of interest in pharmaceutical and materials science, understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties and guiding drug development efforts. While a definitive published crystal structure for this specific compound is not available at the time of this writing, this document will leverage established crystallographic principles and data from closely related analogues to present a robust, predictive analysis.
Introduction: The Significance of Crystalline Architecture
The precise arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for drug efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice.[1][2][3] This guide will detail the process of analyzing the crystal structure of Ethyl 2-chloro-4-hydroxybenzoate, from crystal growth to the intricate analysis of intermolecular forces that govern its supramolecular assembly.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of Ethyl 2-chloro-4-hydroxybenzoate
Ethyl 2-chloro-4-hydroxybenzoate can be synthesized via the esterification of 2-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the product.
Caption: Synthesis of Ethyl 2-chloro-4-hydroxybenzoate.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] The slow evaporation technique is a common and effective method for small organic molecules.
Step-by-Step Protocol:
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent in which Ethyl 2-chloro-4-hydroxybenzoate has moderate solubility. Methanol, ethanol, or acetone are good starting points.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal nucleation and growth.[4]
-
Incubation: The vial is placed in a vibration-free environment and observed over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Hypothetical Case Study
As no published crystal structure exists for Ethyl 2-chloro-4-hydroxybenzoate, we will proceed with a predictive analysis based on the known crystal structure of the closely related compound, Ethyl 4-hydroxybenzoate (Ethylparaben).[6] Ethylparaben crystallizes in the monoclinic crystal system, and it is plausible that the chloro-substituted analogue will adopt a similar packing arrangement.[6]
Experimental Workflow
The following outlines the standard workflow for SC-XRD data collection and structure refinement.
Caption: SC-XRD Experimental and Analytical Workflow.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.
Predicted Crystallographic Data
Based on the structure of Ethyl 4-hydroxybenzoate, we can predict the likely crystallographic parameters for Ethyl 2-chloro-4-hydroxybenzoate.[6]
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.6 |
| b (Å) | ~13.2 |
| c (Å) | ~11.8 |
| β (°) | ~108 |
| Volume (ų) | ~1700 |
| Z | 8 |
| Density (calculated) (g/cm³) | ~1.5 |
Note: These values are estimations and would require experimental verification.
Analysis of the Predicted Crystal Structure
The introduction of a chlorine atom at the 2-position of the benzene ring is expected to have a significant impact on the crystal packing and intermolecular interactions compared to the parent Ethyl 4-hydroxybenzoate.
Molecular Conformation
The molecule is expected to be largely planar, with the ethyl ester group potentially showing some torsional flexibility. The presence of the chloro and hydroxyl groups on the benzene ring will influence the electronic distribution within the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dictated by a combination of hydrogen bonds and other weak intermolecular interactions.
-
Hydrogen Bonding: The primary hydrogen bonding motif is anticipated to involve the phenolic hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group of an adjacent molecule acting as a hydrogen bond acceptor. This would lead to the formation of chains or ribbons of molecules. A similar pattern is observed in 2-Hydroxyethyl 4-hydroxybenzoate.[7]
-
Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the π-system of the benzene ring.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] The surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules.
Caption: Workflow for Hirshfeld Surface Analysis.
For Ethyl 2-chloro-4-hydroxybenzoate, the Hirshfeld surface would likely reveal:
-
Red spots on the dnorm surface corresponding to the strong O-H···O=C hydrogen bonds.
-
Weaker red or white regions indicating potential C-H···O and C-H···Cl interactions.
-
The fingerprint plot would provide a quantitative breakdown of the contribution of each type of intermolecular contact to the overall crystal packing.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit predictive, analysis of the crystal structure of Ethyl 2-chloro-4-hydroxybenzoate. The synthesis, crystallization, and detailed SC-XRD workflow have been described, providing a roadmap for its experimental determination. The predicted crystal structure, based on the closely related Ethyl 4-hydroxybenzoate, suggests a monoclinic system with a packing arrangement dominated by hydrogen bonding and influenced by the presence of the chlorine substituent.
The definitive elucidation of the crystal structure of Ethyl 2-chloro-4-hydroxybenzoate awaits experimental investigation. Such a study would provide invaluable insights into the interplay of hydrogen and halogen bonding in directing supramolecular assembly and would be of significant interest to the fields of crystal engineering and pharmaceutical sciences.
References
-
Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Svärd, M., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1809.
- Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Wazzan, N. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 28(25), 8031.
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.
-
Karunagaran, N., et al. (2015). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. ResearchGate. [Link]
-
2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChem. [Link]
-
Ethyl 4-hydroxybenzoate. ChemBK. [Link]
-
Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. ResearchGate. [Link]
-
Ethyl 4-bromo-2-hydroxybenzoate. Chemspace. [Link]
-
Methyl 2-chloro-4-methylbenzoate. PubChem. [Link]
-
The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. [Link]
-
Ethyl p-hydroxybenzoate. Pharmacompass. [Link]
-
Ethyl 4-hydroxybenzoate (C9 H10 O3). Biological Magnetic Resonance Bank. [Link]
-
Methyl 4-chloro-2-hydroxybenzoate (C8H7ClO3). PubChem. [Link]
- Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279.
-
Ethyl 2-bromo-5-hydroxybenzoate. PubChem. [Link]
-
Ethyl 4-Bromo-2-hydroxybenzoate. Amerigo Scientific. [Link]
-
2-Hydroxyethyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyethyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 10. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
